

Preclinical Pharmacology of (S)-STX-478: A Technical Guide

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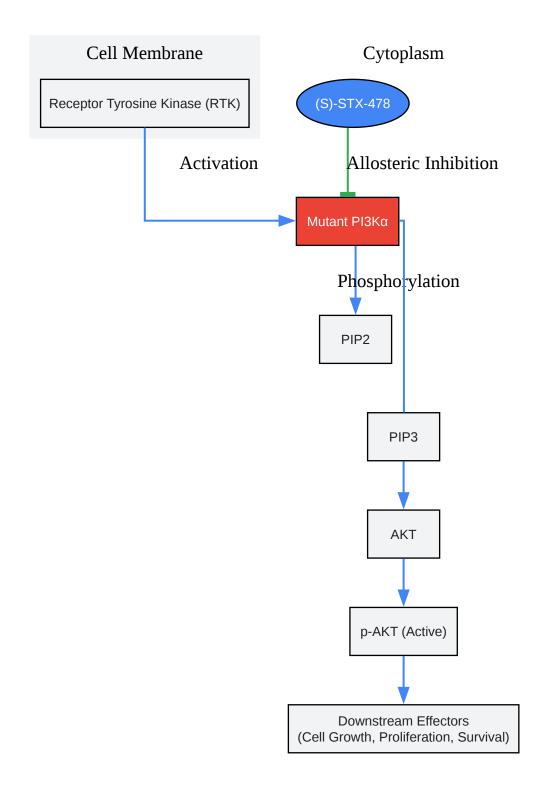
Compound of Interest		
Compound Name:	(S)-STX-478	
Cat. No.:	B15619964	Get Quote

(S)-STX-478 is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of phosphoinositide 3-kinase α (PI3K α), a key enzyme in a critical signaling pathway frequently dysregulated in cancer.[1][2][3] Developed by Scorpion Therapeutics, this next-generation inhibitor has demonstrated a promising preclinical profile, exhibiting robust anti-tumor activity while sparing the wild-type (WT) enzyme, thereby avoiding common toxicities associated with previous generations of PI3K α inhibitors.[1][2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of (S)-STX-478, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile.

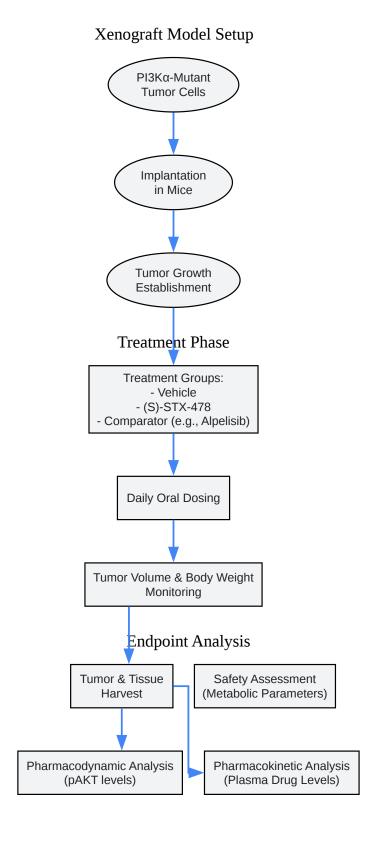
Mechanism of Action

(S)-STX-478 distinguishes itself through a unique allosteric mechanism of action. It binds to a novel, cryptic pocket on PI3Kα, distinct from the ATP-binding site targeted by many other inhibitors.[1][3] This allosteric binding induces a conformational change in the enzyme, leading to potent and selective inhibition of PI3Kα mutants, particularly those with kinase domain mutations like H1047R.[1][5] While showing strong selectivity for kinase domain mutants, STX-478 also effectively inhibits the proliferation of cancer cell lines with helical domain mutations. [1][6][7] This mutant-selective inhibition of the PI3K/AKT signaling pathway is central to its antitumor effects, while its reduced activity against WT PI3Kα is key to its favorable safety profile, particularly the mitigation of metabolic side effects like hyperglycemia.[1][2][5]









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